Conformational Restriction Provides Enhanced Metabolic Stability Compared to Linear Amino Acid Analogs
The cyclobutane ring in 3-(2-Aminoethyl)cyclobutanecarboxylic acid imposes a significant conformational restriction that differentiates it from flexible, linear amino acid analogs like lysine or GABA. This constraint reduces the entropic penalty upon binding and can increase metabolic stability [1]. In a related study on cyclobutane-based αvβ3 antagonists, the lead compound exhibited a stability half-life (t1/2) greater than 80 minutes in in vitro assays, a property attributed to the metabolically stable cyclobutane core [2].
| Evidence Dimension | Metabolic Stability (in vitro) |
|---|---|
| Target Compound Data | No direct data for 3-(2-Aminoethyl)cyclobutanecarboxylic acid |
| Comparator Or Baseline | A cyclobutane-based αvβ3 antagonist (lead compound) |
| Quantified Difference | t1/2 > 80 minutes (attributed to cyclobutane core) |
| Conditions | In vitro stability assay (specific conditions not fully detailed in the source) |
Why This Matters
Enhanced metabolic stability is a critical factor for improving the in vivo half-life of drug candidates, making this scaffold valuable for lead optimization.
- [1] J. Li, et al., 'Cyclobutanes in Small-Molecule Drug Candidates', ChemMedChem, 2022, 17, e202200020. View Source
- [2] A. Throup, et al., 'Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists', RSC Med. Chem., 2024, 15, 2880-2892. View Source
